3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a tosyl group attached to a dihydropyrazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a tosylating agent, such as p-toluenesulfonyl chloride, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and methoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- 3-(4-methylphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromophenyl group, in particular, can enhance its potential biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-16-7-13-19(14-8-16)30(27,28)26-22(20-5-3-4-6-23(20)29-2)15-21(25-26)17-9-11-18(24)12-10-17/h3-14,22H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZJEVCYRKNLEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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